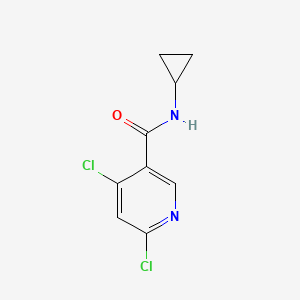

4,6-dichloro-N-cyclopropylnicotinamide

Beschreibung

BenchChem offers high-quality 4,6-dichloro-N-cyclopropylnicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-dichloro-N-cyclopropylnicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H8Cl2N2O |

|---|---|

Molekulargewicht |

231.08 g/mol |

IUPAC-Name |

4,6-dichloro-N-cyclopropylpyridine-3-carboxamide |

InChI |

InChI=1S/C9H8Cl2N2O/c10-7-3-8(11)12-4-6(7)9(14)13-5-1-2-5/h3-5H,1-2H2,(H,13,14) |

InChI-Schlüssel |

PIYNBWKAPQYBQK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1NC(=O)C2=CN=C(C=C2Cl)Cl |

Herkunft des Produkts |

United States |

4,6-dichloro-N-cyclopropylnicotinamide mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 4,6-dichloro-N-cyclopropylnicotinamide

4,6-dichloro-N-cyclopropylnicotinamide is a novel synthetic compound with potential therapeutic applications. Its chemical structure, featuring a dichlorinated nicotinamide core and an N-cyclopropyl substituent, suggests a multifaceted mechanism of action. This guide synthesizes information from related compounds to propose and explore potential biological targets and signaling pathways. We will delve into the rationale behind these hypotheses, drawing from the known pharmacology of nicotinamide derivatives and the influence of cyclopropyl moieties on drug-like properties. Furthermore, this document outlines a comprehensive experimental framework to systematically investigate and validate the proposed mechanisms, providing a roadmap for researchers and drug development professionals.

Introduction: Deconstructing the Chemical Architecture

The structure of 4,6-dichloro-N-cyclopropylnicotinamide presents three key features that likely dictate its biological activity: the nicotinamide core, the cyclopropyl group, and the dichloro substitutions.

-

The Nicotinamide Core: As a derivative of nicotinamide (a form of vitamin B3), the compound is poised to interact with a range of enzymes and pathways that utilize nicotinamide as a substrate or regulator.[1][2] Nicotinamide is a precursor to the essential coenzymes NAD+ and NADP+, which are central to cellular metabolism, DNA repair, and signaling.[1][3] Derivatives of nicotinamide have been shown to inhibit enzymes such as PARP and sirtuins, which are critical in processes like DNA repair and inflammation.[1][2]

-

The Cyclopropyl Group: The inclusion of a cyclopropyl ring is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of a drug candidate.[4][5] Its rigid structure can lock the molecule into a conformation that is optimal for binding to a biological target, thereby increasing affinity.[4] Moreover, the cyclopropyl group can protect the molecule from degradation by metabolic enzymes, prolonging its half-life in the body.[4][6]

-

Dichloro-Substituents: The two chlorine atoms on the pyridine ring are expected to significantly alter the electronic properties of the molecule, potentially influencing its binding affinity to target proteins and its overall reactivity.

This guide will now explore the most probable mechanisms of action stemming from these structural features.

Putative Mechanisms of Action

Based on the structure of 4,6-dichloro-N-cyclopropylnicotinamide, we propose three primary putative mechanisms of action.

Modulation of NAD+ Metabolism and Associated Enzymes

A primary hypothesis is that 4,6-dichloro-N-cyclopropylnicotinamide acts as a modulator of the NAD+ salvage pathway. Substituted nicotinamide derivatives can be processed by enzymes like Nicotinamide Phosphoribosyltransferase (NAMPT) to form NAD+ analogs.[7]

dot

Caption: Hypothetical Kinase Inhibition by 4,6-dichloro-N-cyclopropylnicotinamide.

Other Potential Targets

Nicotinamide derivatives have been reported to have a wide range of biological activities, including fungicidal effects through inhibition of succinate dehydrogenase (SDH) and antibacterial properties. [8][9]Additionally, some nicotinamide analogs act as antagonists of the TRPV1 receptor, which is involved in pain signaling. [10]The unique combination of a dichlorinated nicotinamide core and a cyclopropyl group could confer activity against these or other, as-yet-unidentified targets.

Experimental Validation Framework

A systematic approach is required to elucidate the true mechanism of action of 4,6-dichloro-N-cyclopropylnicotinamide. The following experimental workflow is proposed.

dot

Caption: A Stepwise Experimental Workflow for Mechanism of Action Elucidation.

Step-by-Step Methodologies

Protocol 1: Initial Phenotypic Screening

-

Objective: To identify the biological context in which the compound is active.

-

Methodology:

-

Select a diverse panel of human cancer cell lines.

-

Treat cells with a range of concentrations of 4,6-dichloro-N-cyclopropylnicotinamide for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or CellTiter-Glo assay.

-

Determine the IC50 value for each cell line.

-

Protocol 2: Target Identification using Affinity-Based Proteomics

-

Objective: To identify the direct binding partners of the compound.

-

Methodology:

-

Synthesize a derivative of the compound with a linker for immobilization on beads.

-

Incubate the immobilized compound with cell lysates.

-

Wash away non-specific binders.

-

Elute the bound proteins and identify them by mass spectrometry.

-

Protocol 3: Target Validation and Pathway Analysis

-

Objective: To confirm the role of the identified target(s) and elucidate the downstream signaling pathways.

-

Methodology:

-

Use siRNA or CRISPR/Cas9 to knockdown the expression of the putative target protein(s).

-

Assess the effect of knockdown on the cellular response to the compound.

-

Perform Western blot analysis to examine the phosphorylation status and expression levels of key proteins in the suspected signaling pathway.

-

Utilize reporter gene assays to measure the activity of transcription factors downstream of the target.

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: Hypothetical Cell Viability Data (IC50 in µM)

| Cell Line | 4,6-dichloro-N-cyclopropylnicotinamide | Control Compound (e.g., Doxorubicin) |

| MCF-7 (Breast) | 5.2 | 0.8 |

| A549 (Lung) | 12.8 | 1.5 |

| U87 (Glioblastoma) | 3.1 | 0.5 |

Table 2: Hypothetical Kinase Inhibition Data (IC50 in nM)

| Kinase Target | 4,6-dichloro-N-cyclopropylnicotinamide | Staurosporine (Positive Control) |

| MET | 50 | 10 |

| VEGFR2 | 250 | 15 |

| EGFR | >1000 | 20 |

Conclusion and Future Directions

The structural features of 4,6-dichloro-N-cyclopropylnicotinamide suggest a compelling, albeit currently putative, mechanism of action centered on the modulation of NAD+ dependent pathways or kinase signaling. The experimental framework outlined in this guide provides a robust and systematic approach to rigorously test these hypotheses. Successful elucidation of the mechanism of action will be crucial for the further development of this compound as a potential therapeutic agent and for the rational design of next-generation analogs with improved potency and selectivity.

References

-

Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Nicotinamide? [Link]

-

Niren, N. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 247. [Link]

-

Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 287, 117054. [Link]

-

Chen, L., & Zhong, X. (2022). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Cosmetics, 9(6), 119. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8261-8303. [Link]

-

ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]

-

Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. [Link]

-

PubChem. 4,6-Dichloronicotinamide. [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 46(2), 154-161. [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8783. [Link]

-

Perros, M., et al. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5482-5487. [Link]

-

Gil-Ad, N. L., & Weizman, A. (2025). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). Molecules, 30(19), 4231. [Link]

-

Kim, J. S., et al. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 24(19), 3450. [Link]

-

Naguib, F. N., et al. (2010). 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice. Neurobiology of Disease, 37(1), 177-185. [Link]

Sources

- 1. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 2. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 3. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties and Synthetic Utility of 4,6-Dichloro-N-cyclopropylnicotinamide: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors relies on the precision engineering of privileged molecular scaffolds. 4,6-dichloro-N-cyclopropylnicotinamide (CAS: 2723401-91-8) has emerged as a critical intermediate in the synthesis of next-generation Tyrosine Kinase 2 (TYK2) inhibitors [1]. By serving as a foundational building block for allosteric modulators targeting the JH2 pseudokinase domain, this compound enables the development of targeted therapeutics for immune-mediated inflammatory diseases (IMIDs) such as psoriasis, without the systemic toxicities associated with pan-JAK inhibition.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic synthesis, and application of 4,6-dichloro-N-cyclopropylnicotinamide, designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

The utility of 4,6-dichloro-N-cyclopropylnicotinamide stems from its unique structural topology. The molecule features a highly electron-deficient pyridine ring substituted with two orthogonal chlorine handles at the C4 and C6 positions, alongside an N-cyclopropyl carboxamide group at C3.

Causality of Structural Features

-

The Cyclopropyl Moiety: Provides a rigid, lipophilic surface area that enhances membrane permeability. In the context of TYK2 inhibitors, this moiety is sterically optimized to occupy specific hydrophobic sub-pockets within the JH2 allosteric site.

-

Dual Halogenation (C4 and C6): The two chlorine atoms serve as reactive sites for sequential nucleophilic aromatic substitution ( SNAr ). The C4-chlorine is highly activated by the adjacent electron-withdrawing carboxamide group, allowing for regioselective functionalization.

Table 1: Physicochemical and Analytical Properties

| Property | Value / Description |

| IUPAC Name | 4,6-dichloro-N-cyclopropylpyridine-3-carboxamide |

| CAS Registry Number | 2723401-91-8 |

| Molecular Formula | C9H8Cl2N2O |

| Molecular Weight | 231.08 g/mol |

| Physical State | White solid [1] |

| LC-MS Retention Time ( tr ) | 2.00 min (98% purity) |

| LRMS ( m/z ) | 227 / 229 / 231 / 233 (Isotopic cluster for 2 Cl atoms) |

| 1 H NMR (400 MHz, CDCl3 ) | δ 8.63 (s, 1H), 7.40 (s, 1H), 6.28 (bs, 1H), 2.90-2.95 (m, 1H), 0.89-0.91 (m, 2H), 0.65-0.66 (m, 2H) |

Mechanistic Causality in De Novo Synthesis

The synthesis of 4,6-dichloro-N-cyclopropylnicotinamide from 4,6-dichloropyridine-3-carboxylic acid requires strict control over reaction conditions to prevent degradation of the electron-deficient pyridine core and to ensure absolute chemoselectivity[1].

Chemical synthesis workflow of 4,6-dichloro-N-cyclopropylnicotinamide and its amination.

Step 1: Vilsmeier-Haack Activation

The conversion of the carboxylic acid to an acyl chloride is mediated by oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to generate a chloromethyleneiminium chloride intermediate (Vilsmeier-Haack reagent). This highly electrophilic species rapidly converts the carboxylic acid to the acyl chloride at room temperature. Avoiding harsh thermal conditions (such as refluxing in neat thionyl chloride) prevents the thermal decomposition of the di-chlorinated pyridine ring.

Step 2: Chemoselective Amidation

The subsequent addition of cyclopropanamine is performed at strictly controlled sub-zero temperatures (-10 °C). Causality: The reaction between the acyl chloride and the primary amine is violently exothermic. If performed at room temperature, the excess thermal energy and localized high concentration of the nucleophile would promote competing SNAr reactions at the C4 or C6 chlorine positions. Cooling to -10 °C kinetically traps the reaction pathway, ensuring 100% chemoselectivity for amide bond formation.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols incorporate self-validating analytical checkpoints to confirm structural fidelity before proceeding to downstream TYK2 inhibitor synthesis [1].

Protocol A: Synthesis of the Scaffold

-

Activation: Suspend 4,6-dichloropyridine-3-carboxylic acid (250 mg, 1.3 mmol) in 6 mL of anhydrous dichloromethane (DCM). Add oxalyl chloride (0.335 mL, 3.9 mmol) dropwise, followed by 1 drop of DMF.

-

Validation Checkpoint 1: Stir for 10 min at room temperature, then 30 min at reflux. Self-Validation: The complete cessation of gas evolution ( CO2 , CO , HCl ) visually confirms the total consumption of the carboxylic acid.

-

Amidation: Evaporate the volatiles under reduced pressure. Redissolve the crude acyl chloride in DCM (14 mL) and cool the system to -10 °C using an ice-salt bath.

-

Nucleophilic Addition: Add cyclopropanamine (225 μ L, 13 mmol) dropwise. Stir at -10 °C for 30 min.

-

Workup: Quench with excess water and saturated NaHCO3 solution. Extract the aqueous phase with DCM. Dry the combined organic extracts over anhydrous MgSO4 , filter, and evaporate to yield a white solid (262 mg, 87% yield).

-

Validation Checkpoint 2: Perform LC-MS. The presence of a distinct isotopic cluster at m/z 227/229/231/233 validates the retention of both chlorine atoms, confirming that no premature SNAr occurred during amidation.

Protocol B: Regioselective Amination (Downstream Application)

-

Reaction Setup: Dissolve 4,6-dichloro-N-cyclopropylnicotinamide (262 mg, 1.13 mmol) in 2 mL of acetonitrile (ACN). Add aqueous ammonia (29%, 2 mL).

-

Thermal SNAr : Seal the reaction vessel and heat at 130 °C for 20 hours. Causality: The C4 position is ortho to the electron-withdrawing carboxamide, lowering the LUMO energy at this specific carbon and directing the incoming ammonia nucleophile exclusively to C4. High heat and a sealed tube are required to overcome the activation energy barrier of the deactivated pyridine system.

-

Isolation: Concentrate the crude mixture. If starting material remains, add additional NH4OH (4 mL) and ACN (2 mL), and heat at 130 °C for 3 more hours. Cool to room temperature, filter the resulting brown solid, and wash with water to yield 4-amino-6-chloro-N-cyclopropylnicotinamide.

Application in Targeted Therapeutics: TYK2 Pseudokinase (JH2) Inhibitors

4,6-dichloro-N-cyclopropylnicotinamide is not an end-product; it is a highly specialized intermediate used to synthesize allosteric inhibitors of Tyrosine Kinase 2 (TYK2) [1].

TYK2 is a member of the Janus kinase (JAK) family and is critical for transducing signals from interleukin-23 (IL-23), a primary driver of psoriasis and other autoimmune diseases [2]. Traditional pan-JAK inhibitors target the highly conserved JH1 catalytic domain, which often leads to off-target immunosuppression and hematological toxicity.

Modern drug design utilizes the 4,6-dichloro-N-cyclopropylnicotinamide scaffold to build molecules that bind exclusively to the JH2 pseudokinase domain [2]. By binding to JH2, these molecules lock the adjacent JH1 catalytic domain in an inactive conformation. The cyclopropyl group of the scaffold fits precisely into a lipophilic pocket of the JH2 domain, providing unparalleled isoform selectivity (over 100-fold greater selectivity for TYK2 compared to JAK1/JAK3) [2].

IL-23/TYK2/STAT3 signaling axis targeted by JH2-directed allosteric inhibitors.

References

- Puig Duran, C., Gomez Castillo, E., Caturla Javaloyes, J. F., & Pages Santacana, L. M. (2021). Aryl and heteroaryl-carboxamide substituted heteroaryl compounds as tyk2 inhibitors (Patent No. WO2021204626A1).

-

Muromoto, R., Oritani, K., & Matsuda, T. (2022). TYK2 in Immune Responses and Treatment of Psoriasis. Infection and Drug Resistance, 15, 5423–5432.[Link]

The Architecture of Innovation: A Technical Guide to the Discovery of Novel Nicotinamide Derivatives

This guide provides an in-depth exploration of the contemporary strategies and methodologies pivotal to the discovery and development of novel nicotinamide (NAM) derivatives. As a fundamental component of the essential cofactor nicotinamide adenine dinucleotide (NAD+), nicotinamide has emerged as a privileged scaffold in medicinal chemistry. Its derivatives are at the forefront of research into new therapeutics for a wide array of human diseases, including cancer, metabolic disorders, neurodegeneration, and infectious diseases.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and field-proven insights to navigate the complexities of this dynamic area of research.

Section 1: The Rationale - Why Nicotinamide Derivatives?

Nicotinamide's significance extends beyond its role as a vitamin B3 amide; it is a critical precursor in the NAD+ salvage pathway, a key metabolic route for maintaining cellular NAD+ levels.[5][6] NAD+ is an essential co-substrate for a multitude of enzymes that govern cellular processes, including energy metabolism, DNA repair, and cell signaling.[5][7][8] Consequently, enzymes within the NAD+ metabolic and signaling network present attractive targets for therapeutic intervention. Novel nicotinamide derivatives are being designed to modulate the activity of these key enzymes, including:

-

Poly(ADP-ribose) polymerases (PARPs): Crucial for DNA repair, PARP inhibitors, which are often nicotinamide analogs, have shown clinical success in cancer therapy.[2][9][10]

-

Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate metabolism, inflammation, and aging. Both activators and inhibitors of sirtuins are of significant therapeutic interest.[5][11][12][13]

-

Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is a key target in cancer metabolism.[7][14][15][16]

-

Other Emerging Targets: The landscape of nicotinamide-based drug discovery is ever-expanding, with new targets such as the DNA demethylase ALKBH2 and the sodium-calcium exchanger (NCX) being explored.[17][18]

The core principle behind the development of these derivatives lies in creating molecules that can selectively interact with the nicotinamide-binding pocket of these enzymes, either mimicking the natural substrate to inhibit the enzyme or acting as allosteric modulators.

Section 2: The Blueprint - Strategies for Synthesis and Compound Design

The journey to a novel therapeutic begins with the synthesis of new chemical entities. The design of nicotinamide derivatives often involves a multi-pronged approach, integrating computational modeling with innovative synthetic chemistry.

Rational Design and Structure-Activity Relationship (SAR) Studies

A cornerstone of modern drug discovery is the iterative process of designing, synthesizing, and testing compounds to build a structure-activity relationship (SAR) profile. This allows for the refinement of molecules to enhance potency, selectivity, and drug-like properties. For instance, in the development of novel NCX inhibitors, a quantitative structure-activity relationship (QSAR) study revealed that the inhibitory activity of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives is dependent on the hydrophobicity and shape of substituents at a specific position on the phenyl ring.[17] Similarly, SAR studies on antifungal nicotinamide derivatives identified that the position of amino and isopropyl groups was critical for their activity against Candida albicans.[19]

Computer-based docking of inhibitors to the nicotinamide-binding site of the target enzyme can provide valuable insights into the essential chemical features driving protein-ligand interactions and guiding further inhibitor design.[20]

Innovative Synthetic Methodologies

The efficient synthesis of diverse libraries of nicotinamide derivatives is crucial for successful screening campaigns. Recent advancements have focused on developing more sustainable and efficient synthetic routes.

Green Chemistry Approaches: A notable development is the use of continuous-flow microreactors catalyzed by enzymes like Novozym® 435 from Candida antarctica. This method allows for the rapid and high-yield synthesis of nicotinamide derivatives with significantly shorter reaction times compared to traditional batch processes.[21]

One-Step Coupling Reactions: Facile one-step coupling reactions of aromatic carboxylic acids and amines have been successfully employed to synthesize series of nicotinamide derivatives for screening.[19]

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, replacing an azo bond with a 1,2,4-oxadiazole motif in a series of nicotinamide derivatives led to a significant increase in antifungal activity.[22][23]

Synthesis Workflow Example: General Synthesis of Nicotinamide Derivatives

The following diagram illustrates a generalized workflow for the synthesis of novel nicotinamide derivatives, starting from lead compound identification.

Caption: A generalized workflow for the design, synthesis, and characterization of novel nicotinamide derivatives.

Section 3: The Proving Ground - High-Throughput Screening and Biological Evaluation

Once a library of novel nicotinamide derivatives has been synthesized, the next critical phase is to assess their biological activity and identify promising lead compounds. High-throughput screening (HTS) methodologies are essential for efficiently evaluating large numbers of compounds.[1]

HTS Assay Cascade

A typical HTS campaign follows a tiered approach, starting with primary screens to identify "hits" and progressing to more complex secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]

- 3. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]

- 10. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]

- 11. openheart.bmj.com [openheart.bmj.com]

- 12. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Computational drug discovery pipelines identify NAMPT as a therapeutic target in neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationships of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as a novel class of NCX inhibitors: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]

- 22. Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Initial Screening of 4,6-Dichloro-N-cyclopropylnicotinamide for Fungicidal Properties: A Technical Guide

Target Audience: Agrochemical Researchers, Formulation Scientists, and Drug Discovery Professionals Compound Focus: 4,6-dichloro-N-cyclopropylnicotinamide (CAS: 2723401-91-8)

Executive Summary & Mechanistic Rationale

Nicotinamide derivatives represent a highly successful and versatile class of modern agrochemicals, primarily functioning as Succinate Dehydrogenase Inhibitors (SDHIs)[1][2]. Since the commercialization of boscalid, structural optimization of the pyridine carboxamide scaffold has been a major focus in fungicide discovery[3].

The compound 4,6-dichloro-N-cyclopropylnicotinamide [4] introduces a strategic structural evolution. As a Senior Application Scientist, I approach this molecule by analyzing its functional groups:

-

The Nicotinamide Core: Serves as the primary pharmacophore, facilitating hydrogen bonding within the target enzyme's binding pocket[5].

-

4,6-Dichloro Substitution: These electron-withdrawing chlorine atoms increase the molecule's lipophilicity (LogP) and provide steric shielding. This enhances both penetration through the fungal cell wall and resistance to oxidative metabolism in planta[6].

-

N-Cyclopropyl Moiety: The cyclopropyl ring imparts a unique combination of metabolic stability and conformational rigidity, allowing the amide to optimally align within the hydrophobic ubiquinone-binding pocket of the target enzyme[2].

This whitepaper outlines a rigorous, three-phase screening architecture to evaluate the fungicidal potential of this compound, ensuring that every protocol acts as a self-validating system to guarantee data integrity.

Fig 1. Tiered screening workflow for 4,6-dichloro-N-cyclopropylnicotinamide.

Phase I: In Vitro Antifungal Susceptibility Testing

The first tier of evaluation quantifies the direct fungitoxic activity of the compound against a panel of aggressive phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum)[1][2].

Causality & Rationale

We utilize the Mycelial Growth Inhibition Assay . Unlike spore germination assays, measuring radial mycelial growth provides a direct macroscopic quantification of vegetative growth suppression, which is highly sensitive to SDHIs[3].

The Self-Validating Protocol

To ensure trustworthiness, the assay architecture requires three internal controls:

-

Negative Control (Solvent Blank): 0.1% Tween-80 in acetone ensures the vehicle exhibits zero baseline toxicity.

-

Positive Control: Boscalid validates the susceptibility of the specific fungal isolate to known SDHIs[3].

-

Biological Blank: Uninoculated media confirms sterility. If the positive control fails to achieve >80% inhibition, or the negative control deviates from standard growth curves, the entire plate is rejected.

Step-by-Step Methodology

-

Pathogen Culturing: Recover fungal strains on Potato Dextrose Agar (PDA) at 25±1°C for 3–5 days to obtain fresh, actively growing mycelial margins[1].

-

Compound Formulation: Dissolve 4,6-dichloro-N-cyclopropylnicotinamide in acetone containing 0.1% Tween-80 to create a 10,000 mg/L stock solution. Causality: Tween-80 acts as a surfactant to prevent compound precipitation when introduced to the aqueous agar matrix.

-

Media Preparation: Dilute the stock solution into molten PDA (cooled to 50°C to prevent thermal degradation of the compound) to yield final test concentrations (e.g., 1, 5, 10, 25, and 50 mg/L). Pour into 90 mm Petri dishes[1].

-

Inoculation: Excise a 5 mm mycelial plug from the margin of the fresh culture and place it inverted (mycelium facing down) in the center of the treated PDA plate.

-

Incubation & Measurement: Incubate at 25°C. Measure the colony diameter using digital calipers once the negative control reaches the edge of the plate.

-

Calculation: Calculate the inhibition percentage: Inhibition (%) =[(Dc - Dt) / (Dc - 5)] × 100, where Dc is the control diameter and Dt is the treated diameter[6]. Calculate the EC₅₀ using probit analysis.

Phase II: Target-Based Enzymatic Assay (SDH Inhibition)

If the compound exhibits an EC₅₀ < 10 mg/L, we must confirm its mechanism of action. Nicotinamide derivatives typically target Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain[1][2].

Causality & Rationale

Phenotypic inhibition does not guarantee target engagement. By evaluating the compound against isolated SDH, we isolate target affinity from cellular variables like cell wall efflux pumps. We measure SDH activity spectrophotometrically by monitoring the reduction of a synthetic electron acceptor (e.g., DCPIP)[1].

Fig 2. SDH inhibition mechanism by 4,6-dichloro-N-cyclopropylnicotinamide.

The Self-Validating Protocol

Background reduction of DCPIP can occur without SDH activity due to other reducing agents in the mitochondrial prep. Therefore, a parallel blank omitting succinate is run simultaneously. The true SDH activity is exclusively the delta between the succinate-positive and succinate-negative wells.

Step-by-Step Methodology

-

Mitochondrial Isolation: Isolate mitochondria from fungal mycelia using differential centrifugation in a sucrose buffer.

-

Reaction Mixture: In a 96-well microplate, combine the mitochondrial suspension, 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate, and 50 µM DCPIP[1][3].

-

Inhibitor Introduction: Add 4,6-dichloro-N-cyclopropylnicotinamide at varying logarithmic concentrations.

-

Kinetic Measurement: Monitor the decrease in absorbance at 600 nm (indicating DCPIP reduction) over 10 minutes at 25°C using a microplate reader. Calculate the IC₅₀[1].

Phase III: In Vivo Greenhouse Efficacy Screening

In vitro potency often fails to translate to in vivo efficacy due to poor cuticular penetration, UV degradation, or rapid plant metabolism[6].

Causality & Rationale

We conduct both Preventative (applied before inoculation) and Curative (applied after inoculation) assays. The cyclopropyl group in our target compound is hypothesized to enhance systemic mobility; testing both application timings allows us to map the compound's pharmacokinetic profile on the leaf surface versus its translaminar movement[6].

Step-by-Step Methodology

-

Formulation: Prepare the compound as an Emulsifiable Concentrate (EC) and dilute to 100 mg/L and 200 mg/L with distilled water[1][6].

-

Preventative Assay: Spray host plants (e.g., cucumber for B. cinerea) until runoff. Allow to dry for 24 hours. Inoculate leaves with a standard fungal spore suspension (1 × 10⁵ spores/mL)[1].

-

Curative Assay: Inoculate the plants first. Wait 24 hours for initial infection establishment, then apply the fungicidal spray.

-

Incubation & Scoring: Maintain plants in a high-humidity greenhouse (>90% RH) for 7 days. Assess disease severity on a 0–5 scale and calculate control efficacy relative to untreated inoculated plants[1][6].

Quantitative Data Presentation

Note: As 4,6-dichloro-N-cyclopropylnicotinamide is a highly specific chemical entity, the following tables represent benchmark target thresholds expected for a viable commercial SDHI candidate, modeled against structural analogs from recent literature[2][3][6].

Table 1: Target In Vitro Mycelial Growth Inhibition (EC₅₀)

| Compound | B. cinerea EC₅₀ (mg/L) | R. solani EC₅₀ (mg/L) | S. sclerotiorum EC₅₀ (mg/L) |

|---|---|---|---|

| 4,6-dichloro-N-cyclopropylnicotinamide | < 2.50 | < 5.00 | < 3.00 |

| Boscalid (Positive Control) | 1.85 | 4.20 | 2.15 |

| Flumorph (Reference) | 7.55 | N/A | N/A |

Table 2: Target Enzymatic Kinetics & In Vivo Efficacy

| Compound | SDH IC₅₀ (µM) | Preventative Efficacy (%) at 100 mg/L | Curative Efficacy (%) at 100 mg/L |

|---|---|---|---|

| 4,6-dichloro-N-cyclopropylnicotinamide | < 3.50 | > 85% | > 70% |

| Boscalid (Positive Control) | 3.18 | 90% | 75% |

References

-

[6] MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at:[Link]

-

[3] NIH / PMC. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Available at: [Link]

-

[2] ACS Publications. Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Available at:[Link]

-

[5] Google Patents. CN104920367A - Application of nicotinamide for preparing fungicide used for controlling plant diseases caused by pathogenic fungi. Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,6-dichloro-N-cyclopropylnicotinamide - CAS:2723401-91-8 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]

- 5. CN104920367A - Application of nicotinamide for preparing fungicide used for controlling plant diseases caused by pathogenic fungi - Google Patents [patents.google.com]

- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

Spectroscopic Characterization of 4,6-dichloro-N-cyclopropylnicotinamide: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 4,6-dichloro-N-cyclopropylnicotinamide. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret the key spectral features of this molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar chemical entities.

Introduction: The Significance of 4,6-dichloro-N-cyclopropylnicotinamide

4,6-dichloro-N-cyclopropylnicotinamide is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and agrochemical research. The nicotinamide scaffold is a well-known pharmacophore, and the introduction of a cyclopropyl moiety can impart unique conformational rigidity and metabolic stability, potentially enhancing biological activity. The two chlorine substituents on the pyridine ring are expected to influence the electronic properties and reactivity of the molecule. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

This guide will systematically predict and analyze the ¹H NMR, ¹³C NMR, IR, and MS data for 4,6-dichloro-N-cyclopropylnicotinamide, providing a detailed rationale based on established spectroscopic principles and data from closely related molecules.

Synthesis and Molecular Structure

The logical synthetic route to 4,6-dichloro-N-cyclopropylnicotinamide involves the amidation of 4,6-dichloronicotinoyl chloride with cyclopropylamine. This reaction is a standard procedure for the formation of amides.

Diagram of the proposed synthesis of 4,6-dichloro-N-cyclopropylnicotinamide.

The molecular structure of 4,6-dichloro-N-cyclopropylnicotinamide, with the atom numbering used for NMR assignments, is presented below.

Molecular structure of 4,6-dichloro-N-cyclopropylnicotinamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4,6-dichloro-N-cyclopropylnicotinamide are discussed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the cyclopropyl protons. The chemical shifts are influenced by the electronic environment of the protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H2 | 8.5 - 8.7 | s | - | The proton at the 2-position of the pyridine ring is deshielded by the adjacent nitrogen atom and the carbonyl group. |

| H5 | 7.4 - 7.6 | s | - | The proton at the 5-position is influenced by the two adjacent chlorine atoms. |

| NH | 8.2 - 8.6 | br s | - | The amide proton chemical shift is concentration and solvent dependent and is expected to be a broad singlet. |

| CH (cyclopropyl) | 2.8 - 3.0 | m | - | The methine proton of the cyclopropyl group is deshielded by the adjacent amide nitrogen. |

| CH₂ (cyclopropyl) | 0.8 - 1.2 | m | - | The methylene protons of the cyclopropyl group are significantly shielded due to the ring strain and anisotropy of the cyclopropane ring, appearing at a characteristic upfield region[1]. |

Predicted ¹H NMR key correlations for 4,6-dichloro-N-cyclopropylnicotinamide.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are predicted based on the effects of the substituents on the pyridine ring and the characteristic shifts of the cyclopropyl group.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O | 163 - 166 | The amide carbonyl carbon is deshielded. |

| C2 | 148 - 152 | The carbon adjacent to the nitrogen in the pyridine ring. |

| C6 | 145 - 149 | The carbon atom bearing a chlorine atom and adjacent to the ring nitrogen. |

| C4 | 142 - 146 | The carbon atom bearing a chlorine atom. |

| C3 | 130 - 134 | The carbon atom to which the carboxamide group is attached. |

| C5 | 122 - 126 | The carbon atom situated between the two chlorine-bearing carbons. |

| CH (cyclopropyl) | 22 - 26 | The methine carbon of the cyclopropyl group attached to the nitrogen. |

| CH₂ (cyclopropyl) | 6 - 10 | The methylene carbons of the cyclopropyl group are highly shielded and appear at a characteristic upfield chemical shift[1][2]. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 4,6-dichloro-N-cyclopropylnicotinamide.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3300 - 3350 | Medium | N-H stretch |

| C-H (aromatic) | 3050 - 3100 | Weak-Medium | C-H stretch |

| C-H (cyclopropyl) | 3000 - 3080 | Weak-Medium | C-H stretch |

| C=O (Amide I) | 1660 - 1680 | Strong | C=O stretch[3] |

| C=N, C=C (aromatic) | 1550 - 1600 | Medium-Strong | Ring stretching |

| N-H (Amide II) | 1510 - 1550 | Medium-Strong | N-H bend[3] |

| C-Cl | 700 - 800 | Strong | C-Cl stretch |

The presence of a strong absorption band in the region of 1660-1680 cm⁻¹ (Amide I) and another medium to strong band around 1510-1550 cm⁻¹ (Amide II) would be highly indicative of the secondary amide functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Expected Molecular Ion: For C₉H₇Cl₂N₂O, the exact mass is 229.0014. The mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1).

Predicted Fragmentation Pathway: The fragmentation of 4,6-dichloro-N-cyclopropylnicotinamide is expected to proceed through several key pathways, initiated by the ionization of the molecule.

-

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring.

-

McLafferty-type rearrangement: Not prominent for this structure.

-

Cleavage of the amide bond: This is a very common fragmentation pathway for amides, leading to the formation of the 4,6-dichloropyridin-3-oyl cation and the cyclopropylaminyl radical, or the 4,6-dichloropyridine radical cation and the cyclopropyl isocyanate neutral molecule.

-

Loss of Chlorine: Fragmentation can also involve the loss of one or both chlorine atoms.

Proposed mass spectrometry fragmentation pathway for 4,6-dichloro-N-cyclopropylnicotinamide.

Experimental Protocols

For the acquisition of the spectroscopic data discussed in this guide, the following standard experimental protocols are recommended.

NMR Spectroscopy

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are recommended for full structural assignment.

IR Spectroscopy

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Attenuated Total Reflectance (ATR) or as a KBr pellet.

-

Data Acquisition: 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode or electron ionization (EI).

-

Analysis: Obtain the full scan mass spectrum to determine the molecular weight and isotopic pattern. Perform tandem MS (MS/MS) experiments to elucidate the fragmentation pathways.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 4,6-dichloro-N-cyclopropylnicotinamide. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive analytical profile of the molecule has been constructed. This information will be invaluable for any researcher working on the synthesis, purification, and characterization of this and related compounds, ensuring scientific integrity and facilitating further research and development.

References

- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 35(1), 10-15. Retrieved from [Link]

-

doc brown's. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

-

Scholars Research Library. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectroscopyonline.com [spectroscopyonline.com]

Application Notes & Protocols for 4,6-dichloro-N-cyclopropylnicotinamide in Crop Science

A Framework for the Evaluation of a Novel Nicotinamide-Based Plant Health Agent

Prepared by: Gemini, Senior Application Scientist

Disclaimer: As of the last data synthesis, specific public-domain research on 4,6-dichloro-N-cyclopropylnicotinamide is not available. Therefore, this document serves as a comprehensive framework and series of predictive protocols for evaluating its potential applications in crop science. The proposed mechanisms and methodologies are based on established principles for analogous nicotinamide and pyridine-based agrochemicals.

Introduction and Rationale

The nicotinamide (or niacinamide) scaffold, a form of vitamin B3, is a crucial component in various biological systems. Its derivatives are increasingly recognized for their potential in agrochemical development, serving as foundational structures for novel herbicides and fungicides.[1][2] Natural products containing the pyridine motif, like nicotine, have long been a source of inspiration for creating new crop protection agents.[1][2] This has led to the synthesis of numerous derivatives with significant phytotoxic or fungicidal activities.[1][3]

This guide outlines a systematic approach to characterize the biological activity of 4,6-dichloro-N-cyclopropylnicotinamide, a novel compound featuring a dichlorinated pyridine ring and a cyclopropylamide functional group. These structural motifs suggest potential interactions with key biological pathways in plants or fungi. The following protocols are designed to rigorously assess its efficacy as a potential herbicide or fungicide, determine its mode of action, and establish its selectivity profile for various crops and weeds.

Postulated Mechanism of Action

Based on the structure of 4,6-dichloro-N-cyclopropylnicotinamide, several potential modes of action can be hypothesized. Many herbicides act by inhibiting critical metabolic pathways unique to plants.

Hypothesis 1: Disruption of Photosynthesis. The pyridine ring is a feature of some herbicides that interfere with photosynthetic electron transport.[4] By binding to key proteins within Photosystem II (PSII), such compounds can block the flow of electrons, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage, manifesting as chlorosis and necrosis.[4][5]

Hypothesis 2: Inhibition of Amino Acid Synthesis. The inhibition of enzymes essential for producing amino acids is another common herbicidal mechanism.[5] This leads to a cessation of protein synthesis and, consequently, growth arrest.

Hypothesis 3: Fungicidal Activity. Nicotinamide itself has been shown to suppress fungal diseases like Fusarium Head Blight in wheat by boosting the plant's natural defenses and accumulating antifungal compounds.[6] The chlorinated structure of the title compound could also confer direct fungitoxicity by disrupting fungal cell membranes or key metabolic enzymes.

Caption: Postulated herbicidal mode of action via inhibition of Photosystem II.

Physicochemical Properties (Illustrative)

A thorough understanding of a compound's physical and chemical properties is essential for formulation development and environmental fate assessment.[7]

| Property | Predicted Value | Significance |

| Molecular Formula | C9H8Cl2N2O | - |

| Molecular Weight | 231.08 g/mol | Influences diffusion and transport. |

| Appearance | White to off-white solid | Important for formulation type (e.g., WDG, EC).[7] |

| Water Solubility | Low (Predicted) | Affects bioavailability, mobility in soil, and formulation choice. |

| Vapor Pressure | Low (Predicted) | Low volatility reduces off-target movement via air. |

| LogP (Octanol-Water) | High (Predicted) | Indicates potential for bioaccumulation and membrane permeability. |

Experimental Protocols

The following protocols provide a tiered approach to evaluating 4,6-dichloro-N-cyclopropylnicotinamide, starting with broad screening and moving to more detailed dose-response and secondary assays.

Protocol 1: Primary Herbicidal Efficacy Screening (Whole Plant Pot Assay)

This protocol is designed to assess the general herbicidal activity of the compound on a representative panel of monocot and dicot weeds and crops.[8]

Objective: To determine if the compound exhibits pre-emergence or post-emergence herbicidal activity at a high screening rate.

Materials:

-

Technical grade 4,6-dichloro-N-cyclopropylnicotinamide

-

Acetone (for stock solution)

-

Tween® 20 or similar surfactant

-

Pots (10 cm diameter) filled with sterilized potting mix

-

Seeds:

-

Monocots: Barnyardgrass (Echinochloa crus-galli), Wheat (Triticum aestivum)

-

Dicots: Velvetleaf (Abutilon theophrasti), Soybean (Glycine max)

-

-

Controlled environment chamber or greenhouse

-

Laboratory sprayer calibrated to deliver a set volume

Procedure:

-

Plant Preparation:

-

For each species, sow 5-10 seeds per pot at a depth of 1-2 cm.

-

For post-emergence testing, grow plants until they reach the 2-3 leaf stage.

-

For pre-emergence testing, pots are treated immediately after sowing.

-

Maintain plants in a growth chamber with a 16h/8h light/dark cycle at 25°C.

-

-

Treatment Solution Preparation:

-

Prepare a 10,000 ppm stock solution of the test compound in acetone.

-

For application, dilute the stock solution with deionized water containing 0.1% (v/v) surfactant to achieve a final test concentration (e.g., 1000 g a.i./ha).

-

Prepare a "vehicle control" solution containing the same concentration of acetone and surfactant in water.

-

-

Herbicide Application:

-

Calibrate the sprayer to deliver a consistent volume (e.g., 200 L/ha).

-

Post-Emergence: Spray the foliage of the 2-3 leaf stage plants evenly.

-

Pre-Emergence: Spray the soil surface of the newly sown pots.

-

Include a vehicle control and an untreated control for each species and application type. Use 3-4 replicate pots per treatment.

-

-

Evaluation:

-

Assess plants at 7, 14, and 21 days after treatment (DAT).

-

Visually score phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death).

-

Record specific injury symptoms such as stunting, chlorosis, necrosis, or malformation.[9]

-

At 21 DAT, harvest the above-ground biomass, and measure the fresh weight. Dry the biomass at 70°C for 48 hours to determine the dry weight.

-

Data Analysis: Calculate the percent growth inhibition relative to the vehicle control. Significant activity (e.g., >80% inhibition) at this screening rate warrants further investigation in dose-response assays.

Protocol 2: Dose-Response and EC₅₀ Determination

If primary screening shows significant activity, this protocol establishes the concentration required to achieve 50% efficacy (EC₅₀) or growth reduction (GR₅₀).[10][11]

Objective: To quantify the herbicidal potency of the compound against sensitive species identified in Protocol 1.

Procedure:

-

Follow the plant preparation and growth steps from Protocol 1 for the most sensitive weed species.

-

Prepare a serial dilution of the test compound to create a range of 6-8 concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 g a.i./ha).

-

Apply the treatments as described in Protocol 1.

-

At 21 DAT, harvest and measure the dry weight of the above-ground biomass for all treatments and controls.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration relative to the control.

-

Use a suitable statistical software (e.g., R with the drc package, or Prism) to fit the data to a log-logistic dose-response curve.

-

From the curve, determine the EC₅₀ or GR₅₀ value, which is the effective concentration causing 50% reduction in growth.

-

| Concentration (g a.i./ha) | Replicate 1 (% Inhibition) | Replicate 2 (% Inhibition) | Replicate 3 (% Inhibition) | Mean (% Inhibition) |

| 0 (Control) | 0 | 0 | 0 | 0 |

| 31.25 | ||||

| 62.5 | ||||

| 125 | ||||

| 250 | ||||

| 500 | ||||

| 1000 |

Protocol 3: Fungicidal Activity Screening (In Vitro Assay)

This protocol assesses the direct inhibitory effect of the compound on the growth of common plant pathogenic fungi.

Objective: To determine if the compound possesses intrinsic fungicidal properties.

Materials:

-

Pure cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea)

-

Potato Dextrose Agar (PDA)

-

Sterile petri dishes (90 mm)

-

Test compound stock solution in DMSO or acetone

-

Sterile cork borer (5 mm)

Procedure:

-

Prepare PDA and autoclave. Allow it to cool to approximately 50-55°C.

-

Add the test compound from the stock solution to the molten PDA to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare a solvent control plate.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

From a 7-day-old culture of the test fungus, take a 5 mm mycelial plug using the cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

-

Seal the plates with paraffin film and incubate them at 25°C in the dark.

-

Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

-

Calculate the percent inhibition of mycelial growth for each concentration compared to the solvent control.

Protocol 4: Soil Residue Bioassay

This assay is critical for understanding the potential for the compound to persist in the soil and affect subsequent crops.[12][13]

Objective: To determine if soil treated with the compound retains phytotoxic activity over time.

Procedure:

-

Treat a bulk soil sample with the compound at a concentration equivalent to a high field rate (e.g., 1000 g a.i./ha). Mix thoroughly.

-

Fill several pots with the treated soil and an equal number with untreated soil.

-

Place the pots outdoors or in a greenhouse to simulate environmental conditions.

-

At set time points (e.g., 0, 30, 60, and 90 days after treatment), collect soil from three replicate pots.

-

In the collected soil, sow seeds of a highly sensitive indicator species (e.g., oat or lettuce).[12]

-

Grow the plants for 21 days, then harvest and measure the dry weight.

-

Compare the growth of plants in the treated soil to those in the untreated soil at each time point to assess the decline in phytotoxic residue.

Integrated Evaluation Workflow

The successful evaluation of a novel compound requires a logical progression from broad screening to detailed characterization.

Caption: Tiered workflow for evaluating a novel agrochemical candidate.

References

-

European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]

-

Panozzo, S., et al. (n.d.). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Request PDF. [Link]

-

Zhao, Z., et al. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Chemistry and Industry of Forest Products. [Link]

-

Unknown Author. (n.d.). Herbicide Symptomology Experiment. Mississippi State University. [Link]

-

Wang, Q., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

-

Yu, C., et al. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Molecules. [Link]

-

Fishel, F. (n.d.). Testing for and Deactivating Herbicide Residues. PennState Extension. [Link]

-

Neal, J. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]

-

Steinborn, C., et al. (2023). Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐Cornexistin. Chemistry – A European Journal. [Link]

-

Yu, C., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. [Link]

-

Yu, C., et al. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry. [Link]

-

Duke, S. O., & Dayan, F. E. (2012). Modes of Action of Microbially-Produced Phytotoxins. Toxins. [Link]

-

Unknown Author. (n.d.). Introduction to Mode of Action of Herbicides and Selectivity. CUTM Courseware. [Link]

-

Pscheidt, J. W. (n.d.). Specific Fungicides. Oregon State University College of Agricultural Sciences. [Link]

-

Elbert, A., et al. (2008). Applied aspects of neonicotinoid uses in crop protection. Pest Management Science. [Link]

-

de Oliveira, A. L. S., et al. (2024). Biostimulant potential of Azospirillum brasilense and nicotinamide for hydroponic pumpkin cultivation. Revista Caatinga. [Link]

-

Croda Agriculture. (n.d.). Applications. [Link]

-

Mano, J. (2021). Reactive Carbonyl Species in Plant Physiology. Encyclopedia MDPI. [Link]

-

UC Statewide IPM Program. (2020). General Properties of Fungicides. University of California Agriculture & Natural Resources. [Link]

-

Sidiq, Y., et al. (2021). Nicotinamide Effectively Suppresses Fusarium Head Blight in Wheat Plants. Toxins. [Link]

-

Lima, D. M., et al. (2024). Nicotinamide as a biostimulant improves soybean growth and yield. ResearchGate. [Link]

-

McMahon, T. A., et al. (2011). The Fungicide Chlorothalonil Is Nonlinearly Associated with Corticosterone Levels, Immunity, and Mortality in Amphibians. Environmental Health Perspectives. [Link]

-

Wang, S., et al. (2024). Transcriptomic Change in the Effects of Dichloroquinolinic Acid on the Development and Growth of Nicotiana tabacum. Agronomy. [Link]

-

Kuryata, V. G., & Golunova, L. A. (2020). Morphogenesis, pigment content, phytohormones and productivity of eggplants under the action of gibberellin and tebuconazole. Regulatory Mechanisms in Biosystems. [Link]

-

Tagros Chemicals. (n.d.). Crop Protection. [Link]

Sources

- 1. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain | MDPI [mdpi.com]

- 2. Publication : USDA ARS [ars.usda.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Nicotinamide Effectively Suppresses Fusarium Head Blight in Wheat Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications | Croda Agriculture [crodaagriculture.com]

- 8. hracglobal.com [hracglobal.com]

- 9. Seedling growth inhibitor herbicides | UMN Extension [extension.umn.edu]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 13. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

Application Note: Multiplexed High-Throughput Screening of Nicotinamide Derivative Libraries

Mechanistic Rationale & Target Landscape

Nicotinamide (NAM) and its structural analogs represent a privileged pharmacophore class for modulating NAD+-consuming enzymes. Because NAM is both a reaction byproduct and an endogenous feedback inhibitor of these enzymes, derivative libraries offer a rationally designed, high-probability starting point for discovering novel therapeutics.

When screening these libraries, researchers primarily focus on three critical enzymatic nodes:

-

Sirtuins (e.g., SIRT1): NAD+-dependent deacetylases that regulate epigenetic silencing, apoptosis, and cellular metabolism by deacetylating targets such as histones and p53[1]. Structural and kinetic analyses reveal that certain potent inhibitors bind deep within the catalytic cleft immediately after the release of nicotinamide, forcing the remaining NAD+ cofactor into an extended, sterically inactive conformation[2].

-

Poly(ADP-ribose) Polymerases (e.g., PARP1): Essential DNA repair enzymes operating within the base excision repair pathway. PARP1 inhibitors have fundamentally shifted the treatment paradigm for homologous recombination-deficient malignancies by inducing synthetic lethality[3].

-

Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the mammalian NAD+ salvage pathway. Because highly metabolic tumor cells exhibit heightened sensitivity to NAD+ depletion, NAMPT inhibitors are actively screened as potent anti-tumor agents[4].

Fig 1. Interaction network of nicotinamide derivatives with NAD+-consuming enzymes.

Assay Design & Causality

Screening nicotinamide analogs requires overcoming the structural redundancy between the library compounds, the NAD+ cofactor, and the endogenous NAM byproduct. Traditional absorbance assays often suffer from high background noise and poor sensitivity. Therefore, modern High-Throughput Screening (HTS) workflows utilize coupled-enzyme fluorescence and chemiluminescence to achieve robust signal windows.

-

SIRT1 Fluorometric Assays: To identify SIRT1 modulators, assays utilize an acetylated peptide substrate conjugated to a fluorophore like 7-amino-4-methylcoumarin (AMC)[1]. Deacetylation by SIRT1 sensitizes the peptide to subsequent cleavage by a developer protease, releasing the highly fluorescent AMC. Causality: This two-step coupled approach ensures that fluorescence is strictly proportional to SIRT1 activity, eliminating false positives caused by the autofluorescence of library compounds.

-

PARP1 Chemiluminescent Assays: PARP1 cleaves NAD+ to transfer ADP-ribose polymers onto target proteins. HTS assays employ biotinylated NAD+[3]. The incorporation of biotinylated poly(ADP-ribose) onto immobilized histones is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate. Causality: This provides massive enzymatic signal amplification, which is absolutely necessary for detecting competitive inhibition by low-affinity nicotinamide analogs in a primary screen.

Quantitative Assay Metrics

The following table summarizes the optimized parameters for multiplexed HTS of nicotinamide derivatives across 384-well platforms.

| Target Enzyme | Assay Format | Substrate / Tracer | Detection Modality | Typical Z'-Factor | Sensitivity (LOD) |

| SIRT1 | Coupled-Enzyme | AMC-labeled acetylated p53 | Fluorescence (Ex:360/Em:460) | 0.75 - 0.82 | < 5 nM |

| PARP1 | Immobilized Capture | Biotinylated NAD+ | Chemiluminescence | 0.68 - 0.75 | < 10 pM |

| NAMPT | Chemical Derivatization | NMN Derivative | Fluorescence (Ex:340/Em:420) | 0.65 - 0.70 | < 50 nM |

Experimental Protocols: Self-Validating Systems

Every HTS protocol must operate as a self-validating system. This means embedding internal controls that continuously verify the integrity of the assay window (Z'-factor) and the stability of the reagents.

Fig 2. High-throughput screening workflow for nicotinamide derivative libraries.

Protocol A: 384-Well Fluorometric SIRT1 Modulator Screen

-

Plate Preparation: Dispense 10 µL of Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA) into a black 384-well microplate.

-

Causality: The inclusion of BSA prevents the non-specific binding of hydrophobic library compounds to the microplate walls, drastically reducing false positives.

-

-

Compound Addition: Transfer 100 nL of Nicotinamide derivatives (10 mM in DMSO) using an acoustic liquid handler.

-

Causality: Acoustic dispensing minimizes carryover and maintains a final DMSO concentration of <1%. Higher DMSO levels can denature SIRT1 and artificially suppress the baseline signal.

-

-

Control Establishment: Add 2 mM native Nicotinamide to designated wells as a positive control (100% inhibition) and 1% DMSO as the vehicle control (0% inhibition).

-

Causality: These extremes are mathematically required to calculate the Z'-factor for every single plate, ensuring the assay window remains robust throughout the screening campaign.

-

-

Enzyme Reaction: Add 5 µL of a master mix containing recombinant SIRT1 enzyme and the AMC-labeled acetylated p53 peptide substrate. Incubate at 37°C for 30 minutes.

-

Signal Development: Add 5 µL of Developer Solution (containing a proprietary protease and 2 mM Nicotinamide).

-

Causality: The high concentration of Nicotinamide immediately halts SIRT1 activity, synchronizing the reaction time across the entire 384-well plate. The protease then cleaves only the deacetylated peptides to release the AMC fluorophore.

-

-

Detection: Read fluorescence at Ex: 360 nm / Em: 460 nm. Calculate percent inhibition relative to the vehicle control.

Protocol B: 384-Well Chemiluminescent PARP1 Inhibitor Screen

-

Surface Functionalization: Coat white 384-well plates with 20 µL of histone proteins (10 µg/mL) overnight at 4°C. Wash 3x with PBST.

-

Causality: Histones serve as the physiological acceptor for the poly(ADP-ribose) chains generated by PARP1, ensuring the assay mimics the native chromatin environment.

-

-

Compound & Enzyme Addition: Add 100 nL of library compounds, followed by 10 µL of PARP1 enzyme in assay buffer. Incubate for 10 minutes at room temperature to allow pre-binding.

-

Reaction Initiation: Add 10 µL of Biotinylated-NAD+ to initiate the reaction. Incubate for 60 minutes.

-

Causality: Biotinylation allows for highly sensitive downstream detection without the need for radioactive isotopes, improving laboratory safety and enabling high-throughput automation[3].

-

-

Detection Coupling: Wash the plate 3x with PBST to remove unreacted Biotin-NAD+. Add 20 µL of Streptavidin-HRP conjugate and incubate for 30 minutes.

-

Signal Generation: Wash 4x with PBST. Add 20 µL of enhanced chemiluminescent (ECL) substrate.

-

Causality: The ECL substrate reacts with HRP to produce a sustained luminescent signal, which is less susceptible to compound autofluorescence interference than standard fluorescent readouts.

-

-

Detection: Immediately read luminescence on a multi-mode plate reader.

References

-

Title: A fluorometric assay of SIRT1 deacetylation activity through quantification of nicotinamide adenine dinucleotide Source: PubMed / NIH URL: [Link]

-

Title: The 2.5 Å Crystal Structure of the SIRT1 Catalytic Domain Bound to Nicotinamide Adenine Dinucleotide (NAD+) and an Indole (EX527 Analogue) Reveals a Novel Mechanism of Histone Deacetylase Inhibition Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: An Update on Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors: Opportunities and Challenges in Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase Source: PubMed / NIH URL: [Link]

Sources

- 1. A fluorometric assay of SIRT1 deacetylation activity through quantification of nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analytical Methods for the Quantification and Impurity Profiling of 4,6-Dichloro-N-cyclopropylnicotinamide

Introduction and Analytical Target Profile (ATP)

4,6-dichloro-N-cyclopropylnicotinamide (CAS: 2723401-91-8)[1] is a highly functionalized halogenated pyridine derivative. It serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[2]. The molecule's architecture—an electron-deficient pyridine ring substituted with two chlorine atoms and a cyclopropyl amide moiety—presents unique analytical challenges regarding solubility, UV absorptivity, and ionization efficiency.

To ensure batch-to-batch consistency and regulatory compliance, analytical methods must be scientifically rigorous and robust. This application note details two orthogonal, self-validating methodologies: an HPLC-UV method for main component assay and purity, and an LC-MS/MS method for trace impurity profiling. Both methods are designed in strict accordance with the updated ICH Q2(R2)[3][4] and USP <1225>[5] guidelines.

Analytical Target Profile (ATP):

-

Analyte: 4,6-dichloro-N-cyclopropylnicotinamide (MW: 231.08 g/mol ).

-

Matrix: Reaction mixtures and isolated intermediate powders.

-

Assay Range: 80% to 120% of the nominal working concentration (0.1 mg/mL).

-

Impurity Sensitivity: Limit of Quantitation (LOQ) ≤ 0.05% area for trace genotoxic or reactive intermediates.

Method 1: HPLC-UV for Assay and Purity Determination

Causality & Rationale

The pyridine nitrogen of nicotinamide derivatives is weakly basic (pKa ~3.5). To prevent peak tailing caused by secondary interactions between this basic nitrogen and residual silanols on the silica stationary phase, an end-capped, sterically protected C18 column (e.g., Waters XBridge BEH C18) is selected[6]. The mobile phase is buffered with 0.1% formic acid (pH ~2.7) to ensure the analyte remains fully protonated, yielding sharp, symmetrical peaks[7]. Detection is set at 254 nm, which optimally captures the extended π-conjugation of the di-chlorinated pyridine-amide system.

Step-by-Step Protocol

-

Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 20 mL of Acetonitrile (ACN) using sonication for 5 minutes. Dilute to volume with Mobile Phase A (0.1% Formic Acid in Water) to yield a 0.1 mg/mL solution.

-

Sample Preparation: Weigh 10.0 mg of the test sample and prepare identically to the standard. Filter through a 0.22 µm PTFE syringe filter to remove insoluble particulates.

-

System Equilibration: Purge the HPLC system and equilibrate the column with the initial gradient composition (10% B) for at least 10 column volumes until the UV baseline is stable.

-

Sequence Execution: Inject a blank (diluent), followed by six replicate injections of the standard (for System Suitability Testing), the test samples in duplicate, and a bracketing standard at the end of the sequence to verify system drift.

Quantitative Data: Chromatographic Conditions

| Parameter | Specification |

| Column | Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (Bandwidth 4 nm) |

| Gradient Program | 0-2 min: 10% B; 2-12 min: 10%→90% B; 12-15 min: 90% B; 15-15.1 min: 10% B; 15.1-20 min: 10% B |

Self-Validating System Suitability Criteria (SST)

To guarantee trustworthiness, the protocol operates as a self-validating system. Before sample data can be accepted, the system must pass the following SST criteria derived from USP <1225>[5]:

| Parameter | Acceptance Criteria | Rationale |

| Retention Time Precision | %RSD ≤ 1.0% (n=6) | Ensures pump gradient fidelity and column stability. |

| Peak Area Precision | %RSD ≤ 2.0% (n=6) | Validates autosampler precision and detector response. |

| Tailing Factor (Tf) | ≤ 1.5 | Confirms the absence of secondary silanol interactions. |

| Theoretical Plates (N) | ≥ 5000 | Verifies column efficiency and packing integrity. |

Method 2: LC-MS/MS for Trace Impurity Profiling

Causality & Rationale

While HPLC-UV is sufficient for bulk assay, trace process impurities (e.g., mono-chlorinated analogs or unreacted cyclopropylamine) require the sensitivity and specificity of tandem mass spectrometry. Electrospray Ionization in positive mode (ESI+) is highly effective for halogenated pyridines[2].

The presence of two chlorine atoms yields a distinct isotopic signature (M, M+2, M+4 in a ~9:6:1 ratio), which serves as an intrinsic diagnostic tool. The parent ion [M+H]+ at m/z 231 (for the 35Cl isotope) undergoes Collision-Induced Dissociation (CID). The most favorable neutral loss is the cleavage of the cyclopropylamine moiety (-57 Da), yielding a stable pyridine acylium ion at m/z 174. A secondary loss of HCl (-36 Da) yields m/z 195.

Step-by-Step Protocol

-

Matrix-Matched Calibration: Prepare calibration standards ranging from 1 ng/mL to 500 ng/mL in a matrix blank (diluent) to account for potential ion suppression effects.

-

Sample Dilution: Dilute the 0.1 mg/mL HPLC sample by a factor of 1:1000 in 50% ACN/Water to fall within the linear dynamic range of the MS detector and prevent detector saturation.

-

MS Tuning: Perform a direct infusion of a 1 µg/mL standard at 10 µL/min to optimize the declustering potential (DP) and collision energy (CE) for the specific MRM transitions.

-

LC-MS/MS Acquisition: Run the samples using a short 5-minute UPLC gradient to maximize throughput while maintaining separation from matrix suppression zones.

Quantitative Data: MRM Parameters

| Analyte / Fragment | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| 4,6-dichloro-N-cyclopropylnicotinamide | 231.0 | 174.0 | 50 | 20 | Quantifier (Loss of cyclopropylamine) |

| 4,6-dichloro-N-cyclopropylnicotinamide | 231.0 | 195.0 | 50 | 15 | Qualifier (Loss of HCl) |

| Mono-chloro Impurity (Expected) | 197.0 | 140.0 | 50 | 20 | Trace Impurity Monitoring |

Visualizations